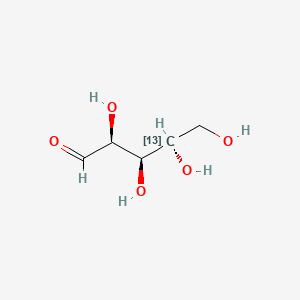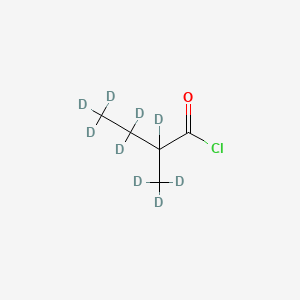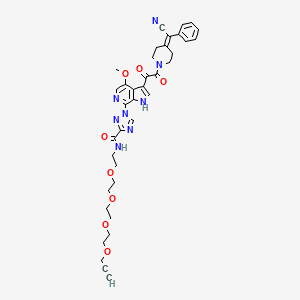
D-arabinose-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-arabinose-13C-2: is a stable isotope-labeled form of D-arabinose, a naturally occurring pentose sugar. The “13C-2” label indicates that the second carbon atom in the molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-arabinose-13C-2 typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to achieve high yields and purity of the labeled compound. The production methods are designed to be efficient and cost-effective to meet the demands of scientific research .
Analyse Des Réactions Chimiques
Types of Reactions: D-arabinose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving this compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-arabinonic acid, while reduction can produce D-arabitol .
Applications De Recherche Scientifique
Chemistry: D-arabinose-13C-2 is used as a tracer in chemical research to study the metabolic pathways of carbohydrates. It helps in understanding the conversion processes and the role of specific enzymes in these pathways.
Biology: In biological research, this compound is used to investigate the metabolism of sugars in various organisms. It is particularly useful in studying the metabolic flux and the regulation of metabolic pathways .
Medicine: this compound has applications in medical research, especially in the study of cancer metabolism. It has been shown to induce cell cycle arrest and promote autophagy in breast cancer cells through the activation of the p38 MAPK signaling pathway .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for pharmaceutical research. It is also used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of D-arabinose-13C-2 involves its incorporation into metabolic pathways as a labeled sugar. In cancer research, it has been shown to induce cytotoxicity by promoting autophagy and activating the p38 MAPK signaling pathway. This leads to cell cycle arrest and inhibition of tumor cell proliferation . The molecular targets and pathways involved include autophagy-related proteins and the p38 MAPK signaling cascade .
Comparaison Avec Des Composés Similaires
D-arabinose-2,3-13C2: Another isotope-labeled form of D-arabinose with carbon-13 isotopes at the second and third positions.
D-xylose: A naturally occurring pentose sugar similar to D-arabinose, used in various biochemical studies.
L-arabinose: The L-isomer of arabinose, used in similar metabolic studies and industrial applications.
Uniqueness: D-arabinose-13C-2 is unique due to its specific labeling at the second carbon position, which allows for precise tracking and analysis in metabolic studies. This specificity makes it a valuable tool in research applications where detailed understanding of metabolic pathways is required .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i4+1 |
Clé InChI |
PYMYPHUHKUWMLA-CKGUFUASSA-N |
SMILES isomérique |
C([13C@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)





![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)



![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
